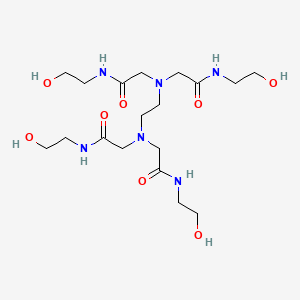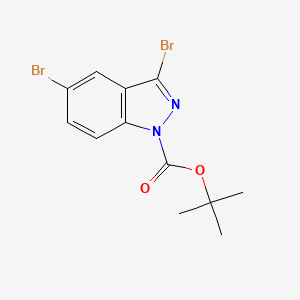
6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid is a chemical compound with the molecular formula C6H4N4O3 and a molecular weight of 180.12 g/mol . It is a white to off-white solid that is soluble in water and some organic solvents . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a key component of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-diaminopurine with formic acid can yield the desired compound . The reaction typically requires heating and may involve the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid involves its interactions with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . These interactions can lead to changes in cellular processes and have potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-oxo-6,7-dihydro-1H-purine-8-carboxylic acid include other purine derivatives such as:
- 6-oxo-1,4-dihydro-1H-purine-8-carboxylic acid
- 6,7-dihydro-1H-purine-8-carboxylic acid
- 1H-purine-8-carboxylic acid, 6,9-dihydro-6-oxo
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the unique chemical properties that arise from it. This uniqueness makes it valuable for specific applications in scientific research and industry .
Eigenschaften
Molekularformel |
C6H4N4O3 |
|---|---|
Molekulargewicht |
180.12 g/mol |
IUPAC-Name |
6-oxo-1,7-dihydropurine-8-carboxylic acid |
InChI |
InChI=1S/C6H4N4O3/c11-5-2-3(7-1-8-5)10-4(9-2)6(12)13/h1H,(H,12,13)(H2,7,8,9,10,11) |
InChI-Schlüssel |
VLTQYUMUUKLHOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)
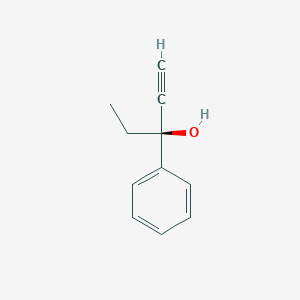
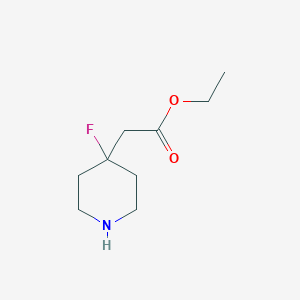
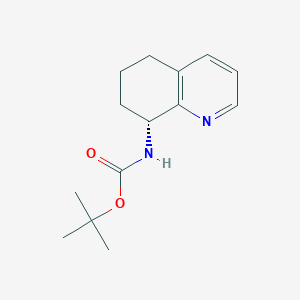
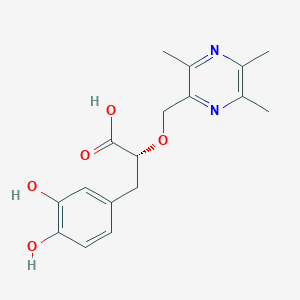
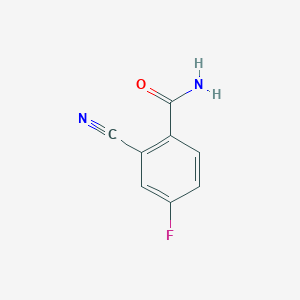
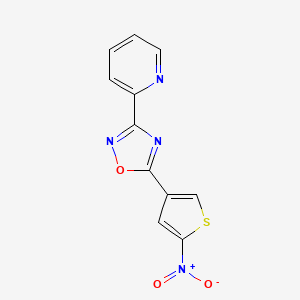
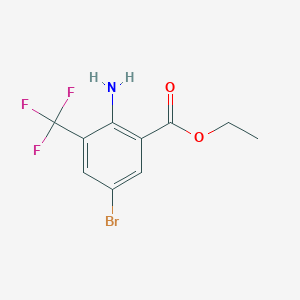

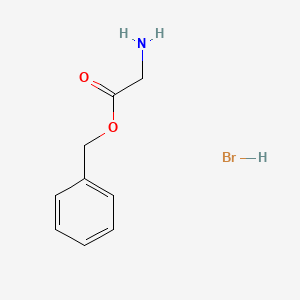
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
